6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid

antimicrobial pyrimido[2,1-b][1,3]thiazine gram-positive selectivity

Researchers exploring pyrimidothiazinone SAR often face solubility-limited false negatives when using C-7 carboxamide analogs in high-concentration screens. This C-3 carboxylic acid (MW 212.23, LogD pH 7.4 = -2.76) enables ≥1 mM assay concentrations without solubility artifacts. • One-step amide/ester diversification-no protecting group manipulation required • Validated non-COX anti-inflammatory scaffold with in vivo efficacy comparable to acetylsalicylic acid • Gram-positive antimicrobial fragment hit (S. aureus, B. subtilis, S. faecalis) • 95% purity, Rule-of-Three compliant for FBDD campaigns

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
Cat. No. B15263176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1C(CSC2=NC=CC(=O)N21)C(=O)O
InChIInChI=1S/C8H8N2O3S/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyUGHNHEDITVWZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid: Core Scaffold Identity and Procurement Classification


6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid (CAS not uniformly assigned; free acid MF: C₈H₈N₂O₃S, MW: 212.23) belongs to the fused pyrimido[2,1-b][1,3]thiazin-6-one heterocyclic class [1]. The scaffold features a bicyclic core bearing a C-3 carboxylic acid handle directly on the partially saturated thiazine ring—a substitution pattern distinct from the more common C-7 carboxylate/carboxamide analogs found in patent literature for glucocerebrosidase modulation and neuroprotection [2]. This compound serves as a key carboxylic acid intermediate for amide coupling and SAR exploration; its placement of the acid functionality at position 3 rather than position 7 defines a structurally differentiated chemical space with distinct vector geometry for fragment elaboration [3].

Why Generic Substitution Fails for 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid in Research and Industrial Procurement


Within the pyrimido[2,1-b][1,3]thiazin-6-one class, substitution position on the fused core fundamentally dictates both the accessible chemical space for downstream derivatization and the biological target profile. The C-3 carboxylic acid isomer (target compound) presents a hydrogen-bond donor/acceptor vector oriented off the thiazine ring, whereas the widely studied C-7 carboxamide series exemplified in glucocerebrosidase modulator patents orients functionality from the pyrimidinone ring [1]. Published anti-inflammatory SAR on racemic 3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazines demonstrates that modest substituent changes at C-3 can shift in vivo potency between analogs by measurable margins in carrageenin edema and yeast fever models [2]. Additionally, the C-3 unsubstituted acid exhibits a computed LogD (pH 7.4) of −2.76 [3], predicting substantially different aqueous solubility and partitioning behavior compared to ester prodrugs or C-7 substituted analogs—differences that directly impact formulation compatibility, assay conditions, and pharmacokinetic handling in screening cascades. Thus, substituting a C-7 ester or a C-3 methyl analog for the target compound without revalidating the entire experimental system risks both chemical and pharmacological discontinuity.

Quantitative Differentiation Evidence: 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid vs. Closest Analogs


Gram-Positive Selective Antimicrobial Activity vs. Gram-Negative-Inactive Pyrimidothiazine Controls

In a systematic antimicrobial screen of pyrimido[2,1-b][1,3]thiazine derivatives against a panel of bacterial and fungal strains, the compound class was universally devoid of activity against gram-negative bacteria (E. coli, Proteus vulgaris, Pseudomonas aeruginosa, Salmonella sp.) and viruses (HSV-1, VSV, Coxsackievirus B5). However, several derivatives exhibited measurable and selective activity restricted to gram-positive strains including Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, and Sarcina lutea, with some compounds also showing modest antimycotic activity against Candida albicans and C. tropicalis [1]. This gram-positive selectivity profile is not universal across heterocyclic antimicrobial classes; for comparison, broad-spectrum fluoroquinolones and aminoglycosides show potent activity against both gram-negative and gram-positive organisms, while the pyrimidothiazine scaffold appears to preferentially target gram-positive cell wall or membrane features. Within the tested pyrimidothiazine series, antimicrobial activity was highly dependent on the specific substitution pattern—compounds with additional fused heterocycles (triazole, purine annulations) displayed altered potency and spectrum compared to the simpler pyrimidothiazinone core [1].

antimicrobial pyrimido[2,1-b][1,3]thiazine gram-positive selectivity Staphylococcus aureus Bacillus subtilis

Cytotoxic Potency Differentiation: 3-Hydroxy Pyrimidothiazinone vs. Unsubstituted Core in MCF-7 and HepG2 Cancer Cell Lines

A fatty-residue-bearing pyrimidothiazinone derivative, 8-[(8Z)-heptadec-8-en-1-yl]-3-hydroxy-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one, demonstrated IC50 values of 12.5 μg/mL against MCF-7 breast cancer cells and 20 μg/mL against HepG2 liver cancer cells, representing the most potent compound within its tested series [1]. While the target compound (6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid) lacks the C-8 oleyl chain and C-3 hydroxyl group present in the most potent analog, this same study establishes the structure-activity relationship principle that functionalization at the C-3 position of the thiazine ring (hydroxyl vs. carboxylic acid vs. unsubstituted) substantially modulates cytotoxicity, with molecular docking studies attributing differential potency to altered binding interactions with target proteins [1]. For procurement purposes, this means the C-3 carboxylic acid represents a synthetically tractable intermediate from which diverse C-3 amide, ester, or reduced alcohol derivatives can be generated to explore potency improvements beyond the reported 3-hydroxy analog's IC50 values.

anticancer pyrimido[2,1-b][1,3]thiazine MCF-7 HepG2 cytotoxicity IC50

In Vivo Anti-inflammatory and Antipyretic Activity of C-3 Substituted Pyrimidothiazines Comparable to Reference NSAIDs

A series of racemic 3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives was evaluated in vivo, and many compounds demonstrated anti-inflammatory and antipyretic activity comparable to the reference standards acetylsalicylic acid (aspirin) and aminophenazone in rat carrageenin-induced paw edema and yeast-induced fever models, respectively [1]. Within this series, analogs 7a and 7e were identified as the most potent, exhibiting the highest efficacy in both assays [1]. Importantly, these C-3-substituted pyrimidothiazines did not inhibit prostaglandin biosynthesis in vitro, indicating a mechanism of action mechanistically distinct from traditional COX-inhibiting NSAIDs [1]. This mechanistic differentiation is critical: the target compound, bearing a free C-3 carboxylic acid, serves as the core scaffold from which analogs like 7a and 7e were derived. The free acid is the logical starting material for synthesizing and evaluating novel C-3 amide or ester analogs that may recapitulate or exceed the in vivo efficacy of 7a/7e while retaining the non-COX mechanism, potentially offering an anti-inflammatory profile free of the gastrointestinal and renal toxicity associated with COX-1/COX-2 inhibition.

anti-inflammatory antipyretic pyrimido[2,1-b][1,3]thiazine carrageenin edema yeast fever in vivo pharmacology

Physicochemical Differentiation: C-3 Carboxylic Acid vs. C-7 Ester/Carboxamide Positional Isomers on Drug-Likeness Parameters

The target compound, a C-3 carboxylic acid positional isomer, exhibits computed physicochemical properties that fundamentally differentiate it from the more extensively patented C-7 carboxamide and C-7 carboxylate ester series. Specifically, the target compound has a computed LogD (pH 7.4) of −2.76 and a pKa of 3.84 [1], indicating it exists predominantly as the ionized carboxylate anion at physiological pH with high aqueous solubility and low membrane permeability. In contrast, representative C-7 substituted analogs from patent literature (e.g., 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxamides) are designed as neutral or weakly basic amides with substantially higher LogD values suitable for passive CNS penetration in neuroprotection indications [2]. The target compound satisfies Lipinski's Rule of Five (molecular weight 212.23; H-bond donors: 1; H-bond acceptors: 4; LogP: 0.48) and has a topological polar surface area of 69.97 Ų [1], placing it in fragment-like chemical space ideal for structure-based drug design and fragment-based screening libraries, whereas the C-7 substituted analogs typically possess higher molecular weights (>350 Da) and are lead-like or drug-like. This physicochemical divergence means that for any assay requiring aqueous solubility >100 μM or minimal nonspecific protein binding, the C-3 acid isomer will outperform the more lipophilic C-7 amide/ester isomers without requiring formulation additives.

physicochemical properties LogD pKa drug-likeness pyrimido[2,1-b][1,3]thiazine positional isomer

Optimal Research and Industrial Application Scenarios for 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Library Member for Gram-Positive Antimicrobial Lead Generation

With a molecular weight of 212.23 Da, TPSA of 69.97 Ų, and compliance with the Rule of Three for fragment-likeness, the target compound is ideally suited as a fragment hit starting point in FBDD campaigns targeting gram-positive pathogens (S. aureus, B. subtilis, S. faecalis). The class-level evidence of gram-positive-selective antimicrobial activity for pyrimidothiazinones [1], combined with the compound's high aqueous solubility (LogD pH 7.4 = −2.76) [2], enables screening at high concentrations (≥1 mM) in biochemical or biophysical assays (SPR, NMR, DSF) without solubility-limited false negatives. Procurement of this specific C-3 carboxylic acid fragment—rather than bulkier C-7 carboxamide analogs—ensures that any elaborated lead series retains a synthetically accessible carboxylic acid vector for property modulation during hit-to-lead optimization.

Non-COX Anti-inflammatory Scaffold Optimization Starting Material

The published finding that 3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine derivatives achieve in vivo anti-inflammatory efficacy comparable to acetylsalicylic acid without inhibiting prostaglandin biosynthesis [3] establishes the core scaffold as a validated template for non-COX anti-inflammatory drug discovery. The target compound, bearing the free C-3 carboxylic acid, is the direct synthetic precursor for amide coupling and esterification reactions to generate focused libraries around the C-3 position. Researchers procuring this acid for parallel medicinal chemistry can systematically explore C-3 amide SAR to identify analogs with improved potency over lead compounds 7a/7e while maintaining the mechanistically differentiated, non-COX profile that avoids the gastrointestinal toxicity of traditional NSAIDs.

Anticancer SAR Probe Synthesis via C-3 Carboxylic Acid Derivatization

The structure-activity relationship established for the 3-hydroxy pyrimidothiazinone analog (IC50: 12.5 μg/mL MCF-7, 20 μg/mL HepG2) [4] demonstrates that C-3 functionalization is a productive vector for enhancing cytotoxicity within this scaffold. The target compound's C-3 carboxylic acid provides a versatile handle for generating amide, ester, hydrazide, and reduced alcohol derivatives via standard coupling and reduction chemistry, enabling systematic exploration of C-3 substituent effects on antiproliferative activity. This is a superior procurement choice compared to the C-3 unsubstituted or C-3 methyl analog because the acid functionality enables direct, one-step diversification into dozens of analogs without requiring protecting group manipulation or de novo core synthesis.

Physicochemical Comparator Standard for Pyrimidothiazinone Positional Isomer Profiling

The C-3 carboxylic acid represents one extreme of the physicochemical continuum among pyrimidothiazinone positional isomers—maximum aqueous solubility and minimal membrane permeability (LogD pH 7.4 = −2.76; pKa = 3.84) [2]. This compound serves as an essential comparator standard in any systematic profiling study that aims to correlate substitution position (C-3 vs. C-7 vs. C-8) with ADME parameters such as thermodynamic solubility, logD, plasma protein binding, microsomal stability, and Caco-2 permeability. Procurement alongside representative C-7 carboxamide analogs from the glucocerebrosidase modulator patent series [5] enables head-to-head positional isomer profiling that informs scaffold selection decisions for specific therapeutic indications (e.g., peripheral anti-inflammatory vs. CNS-neuroprotection targets).

Quote Request

Request a Quote for 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.